Nlrp3-IN-8

Description

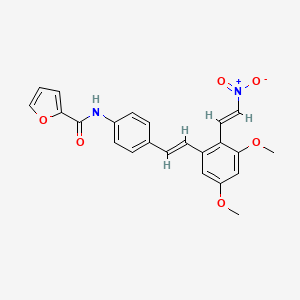

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H20N2O6 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C23H20N2O6/c1-29-19-14-17(20(11-12-25(27)28)22(15-19)30-2)8-5-16-6-9-18(10-7-16)24-23(26)21-4-3-13-31-21/h3-15H,1-2H3,(H,24,26)/b8-5+,12-11+ |

InChI Key |

HOPNWVAJWVCASY-CQYWEGEGSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-8: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Nlrp3-IN-8 has emerged as a potent and specific small molecule inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its direct interaction with the NLRP3 protein and its downstream inhibitory effects on inflammasome assembly and activation. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to support researchers in the fields of immunology and drug development.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process. The first step, known as priming, is typically initiated by signals such as lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway.[3] The second step involves the activation of the NLRP3 protein itself by a wide array of stimuli, including ATP, nigericin, and crystalline substances.[4]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein apoptosis-associated speck-like protein containing a CARD (ASC). ASC then polymerizes into a large signaling scaffold known as the ASC speck, which in turn recruits and activates pro-caspase-1.[2][4] Activated caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[2] Caspase-1 activation also leads to a form of inflammatory cell death known as pyroptosis.[2]

This compound: A Direct Inhibitor of the NLRP3 Inflammasome

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effects through direct binding to the NLRP3 protein, thereby preventing the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex.

Mechanism of Action

The primary mechanism of action of this compound involves its direct interaction with the NLRP3 protein. This binding is thought to stabilize the inactive conformation of NLRP3, preventing the necessary conformational changes that lead to its oligomerization. By doing so, this compound effectively blocks the recruitment of the adaptor protein ASC and the subsequent formation of the ASC speck, a critical step in inflammasome activation. This inhibition of inflammasome assembly prevents the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.

Specifically, this compound has been shown to interfere with the interaction between NLRP3 and NEK7, a serine/threonine kinase that is essential for NLRP3 activation.[5][6] The binding of NEK7 to NLRP3 is a crucial event that facilitates the oligomerization of NLRP3. By disrupting this interaction, this compound prevents the formation of a functional inflammasome complex.

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated in various cellular assays. The following table summarizes key quantitative data from the literature.

| Assay Type | Cell Line | Activator(s) | Readout | IC50 Value | Reference |

| IL-1β Release | THP-1 | LPS + Nigericin | IL-1β ELISA | ~10 µM | [3] |

| IL-1β Release | THP-1 | LPS + ATP | IL-1β ELISA | < 1 µM | [1] |

| IL-1β Release | Mouse BMDMs | LPS + Nigericin | IL-1β ELISA | ~6 µM | [1] |

| ASC Oligomerization | THP-1 | LPS + Nigericin | Western Blot | Not Reported | [7] |

| Caspase-1 Activation | THP-1 | LPS + Nigericin | Western Blot | Not Reported | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

IL-1β Release Assay in THP-1 Cells

This protocol describes the measurement of IL-1β secretion from human monocytic THP-1 cells, a widely used cell line for studying the NLRP3 inflammasome.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 3 hours.

-

Priming: After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.

-

Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (or vehicle control) for 30 minutes to 1 hour.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatants.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

The following diagram illustrates the workflow for the IL-1β release assay.

References

- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Nlrp3-IN-8: An In-Depth Technical Guide to Studying Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of potent and selective NLRP3 inhibitors, exemplified by compounds such as Nlrp3-IN-8, for the investigation of the NLRP3 inflammasome's role in innate immunity. Given the limited public information on "this compound," this document leverages data from well-characterized NLRP3 inhibitors, such as MCC950, to provide a foundational understanding and practical guidance for research. The principles and methodologies described herein are broadly applicable to the study of novel NLRP3-targeting small molecules.

Introduction to the NLRP3 Inflammasome in Innate Immunity

The innate immune system serves as the first line of defense against pathogens and endogenous danger signals.[1] A critical component of this system is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that plays a pivotal role in inflammation.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[4][5][6]

The NLRP3 inflammasome consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and the pro-caspase-1 effector.[7][8] Its activation is a tightly regulated two-step process:

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[9][10]

-

Activation (Signal 2): A diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers the assembly of the inflammasome complex.[1][11] These stimuli can induce cellular events such as potassium efflux, mitochondrial dysfunction, and lysosomal rupture.[11]

Upon activation, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[7] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6]

This compound and Other Potent NLRP3 Inhibitors

This compound represents a class of small molecule inhibitors designed to specifically target the NLRP3 inflammasome. While specific data for this compound is not widely available, the information presented here is based on well-studied inhibitors like MCC950, which is known for its high potency and selectivity. These inhibitors are invaluable tools for dissecting the role of the NLRP3 inflammasome in various physiological and pathological processes.

Mechanism of Action

Potent NLRP3 inhibitors typically function by directly binding to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. For instance, MCC950 is thought to bind to the NACHT domain of NLRP3, inhibiting its ATPase activity which is essential for oligomerization.[10] This targeted inhibition prevents the downstream cascade of caspase-1 activation, cytokine release, and pyroptosis, without affecting other inflammatory pathways.

Quantitative Data on NLRP3 Inhibitors

The efficacy of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%. The following table summarizes representative IC50 values for the well-characterized NLRP3 inhibitor MCC950 in various cellular assays.

| Inhibitor | Cell Type | Assay | Stimulus | IC50 (nM) | Reference |

| MCC950 | THP-1 cells | IL-1β release | Nigericin & MSU | 24 - 26 | |

| MCC950 | THP-1 cells | IL-18 release | Not Specified | 33 | |

| MCC950 | THP-1 cells | IL-1β release | Not Specified | 8 |

Experimental Protocols for Studying NLRP3 Inflammasome Inhibition

The following section provides detailed methodologies for key experiments to assess the activity and mechanism of NLRP3 inhibitors like this compound.

In Vitro Assessment of NLRP3 Inflammasome Inhibition in Macrophages

This protocol describes a standard in vitro assay to measure the inhibitory effect of a compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow cells isolated from mice

-

L929-conditioned medium or recombinant M-CSF

-

DMEM or RPMI-1640 medium with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals)

-

NLRP3 inhibitor (e.g., this compound)

-

ELISA kits for mouse IL-1β

-

LDH cytotoxicity assay kit

Methodology:

-

Differentiation of BMDMs:

-

Culture bone marrow cells in complete medium supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF for 6-7 days to differentiate them into macrophages.

-

-

Cell Seeding:

-

Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Priming:

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.

-

-

NLRP3 Activation:

-

Add the NLRP3 activator. For example:

-

Nigericin (5 µM) for 30-60 minutes.

-

ATP (5 mM) for 30-60 minutes.

-

MSU crystals (250 µg/mL) for 6 hours.

-

-

-

Sample Collection:

-

Centrifuge the plates and collect the supernatants for analysis.

-

-

Analysis:

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

-

Assess cell death (pyroptosis) by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.

-

-

Data Interpretation:

-

Calculate the percentage of inhibition of IL-1β release and LDH release at each inhibitor concentration compared to the vehicle-treated control. Determine the IC50 value.

-

In Vivo Assessment of NLRP3 Inhibitor Efficacy

This protocol provides a general framework for evaluating the in vivo efficacy of an NLRP3 inhibitor in a mouse model of inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

LPS

-

NLRP3 inhibitor (e.g., this compound) formulated for in vivo administration

-

Saline or appropriate vehicle

-

ELISA kits for mouse IL-1β

Methodology:

-

Animal Dosing:

-

Administer the NLRP3 inhibitor or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). The dose and timing will depend on the pharmacokinetic properties of the compound.

-

-

Induction of Inflammation:

-

After a specified time post-dosing, induce systemic inflammation by injecting LPS intraperitoneally (e.g., 10 mg/kg).

-

-

Sample Collection:

-

At a predetermined time point after LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method.

-

-

Serum Preparation:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Analysis:

-

Measure the concentration of IL-1β in the serum using an ELISA kit.

-

-

Data Interpretation:

-

Compare the serum IL-1β levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows relevant to the study of NLRP3 inflammasome inhibitors.

Caption: Canonical NLRP3 inflammasome signaling pathway.

Caption: Experimental workflow for inhibitor testing.

References

- 1. answers.childrenshospital.org [answers.childrenshospital.org]

- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-8: An In-depth Technical Guide to a Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nlrp3-IN-8, a direct and orally active inhibitor of the NLRP3 inflammasome. This document details its mechanism of action, chemical structure, and key quantitative data, along with detailed experimental protocols relevant to its characterization.

Core Compound and Activity Data

This compound, also known as compound 27, has been identified as a potent and direct inhibitor of the NLRP3 inflammasome.[1][2] It exhibits significant anti-inflammatory activity by targeting the NLRP3 protein, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.

| Parameter | Value | Cell Line/System |

| IC50 (IL-1β Inhibition) | 1.23 µM | Not Specified |

| Metabolic Stability (t1/2) | 138.63 min | Human Liver Microsomes |

| Cytotoxicity (IC50) | > 100 µM | L02 cells |

Chemical Structure

The chemical structure of this compound is represented by the following SMILES string:

CC1=C(C2=CC=C(N=N2)C[C@H]3CN(CCC3)CC)C(O)=CC(C(F)(F)F)=C1[3]

CAS Number: 2768650-56-0

Mechanism of Action

This compound directly targets the NLRP3 protein to inhibit the assembly of the inflammasome complex.[1] Its mechanism involves the disruption of critical protein-protein interactions necessary for inflammasome activation. Specifically, this compound has been shown to block the interaction between NLRP3 and NEK7, as well as the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1] This prevention of NLRP3-ASC interaction subsequently inhibits ASC oligomerization, a crucial step in the activation of caspase-1.[1] By inhibiting caspase-1 activation, this compound effectively blocks the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general workflow for evaluating NLRP3 inhibitors.

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition by this compound.

Caption: General experimental workflow for evaluating the efficacy of NLRP3 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize NLRP3 inhibitors like this compound.

NLRP3 Inflammasome Inhibition Assay (IL-1β Release)

This assay quantifies the ability of a compound to inhibit the release of mature IL-1β from activated immune cells.

-

Cell Culture and Differentiation:

-

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with phorbol-12-myristate-13-acetate (PMA) at a final concentration of 100 ng/mL for 24-48 hours.

-

After differentiation, wash the cells with fresh serum-free media.

-

-

Inflammasome Priming and Inhibition:

-

Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Following priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding an activation stimulus such as Nigericin (5 µM) or ATP (5 mM) to each well.

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Quantification of IL-1β Release:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

-

ASC Oligomerization Assay

This western blot-based assay is used to directly assess the effect of an inhibitor on the formation of the ASC speck, a hallmark of inflammasome activation.

-

Cell Treatment and Lysis:

-

Culture and treat cells as described in the inflammasome inhibition assay (steps 1-3) in larger format vessels (e.g., 6-well plates).

-

After treatment, collect the cells and lyse them in a buffer containing 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and 320 mM sucrose, supplemented with a protease inhibitor cocktail.[4]

-

-

Isolation of Insoluble Fraction:

-

Centrifuge the cell lysates to pellet nuclei and unlysed cells.

-

Dilute the supernatant with an equal volume of CHAPS buffer (20 mM HEPES-KOH, pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.1% CHAPS) and centrifuge to obtain the insoluble pellet containing the ASC specks.[4]

-

-

Cross-linking and Western Blotting:

-

Resuspend the pellet in CHAPS buffer and cross-link the proteins using 2 mM disuccinimidyl suberate (DSS) for 30 minutes at room temperature.[5]

-

Quench the cross-linking reaction and resuspend the pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% gel and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against ASC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of high molecular weight bands corresponding to ASC dimers and oligomers indicates inflammasome activation.

-

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the in vitro metabolic stability of a compound when incubated with human liver microsomes, providing an indication of its potential for hepatic clearance.

-

Incubation Mixture Preparation:

-

Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (e.g., 1 µM this compound), and a phosphate buffer (100 mM, pH 7.4).

-

-

Initiation of Metabolic Reaction:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Time-course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound (this compound) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Cytotoxicity Assay

This assay evaluates the potential of a compound to cause cell death.

-

Cell Seeding:

-

Seed L02 cells (a human normal liver cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity.

-

-

Assessment of Cell Viability:

-

Measure cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.

-

LDH Assay: Measure the activity of LDH released into the cell culture medium from damaged cells using a commercially available kit.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion

This compound is a valuable research tool for studying the role of the NLRP3 inflammasome in various diseases. Its direct binding mechanism, oral activity, and favorable in vitro profile make it a significant compound for further investigation in the field of inflammation and drug discovery. The experimental protocols provided in this guide offer a framework for the characterization of this and other NLRP3 inhibitors.

References

An In-Depth Technical Guide to the NEK7-NLRP3 Interaction and its Inhibition by Nlrp3-IN-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key step in its activation is the interaction between the serine/threonine kinase NEK7 and the NLRP3 protein itself. This interaction is a prerequisite for the assembly of a functional inflammasome complex. Consequently, the NEK7-NLRP3 interface has emerged as a promising target for therapeutic intervention. This guide provides a detailed overview of the NLRP3 activation pathway, the pivotal role of the NEK7-NLRP3 interaction, and the mechanism of action of Nlrp3-IN-8, a direct inhibitor of the NLRP3 inflammasome that disrupts this critical protein-protein interaction. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as priming and activation.[1][2]

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines like tumor necrosis factor (TNF). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][2]

-

Signal 2 (Activation): A diverse array of stimuli can provide the second signal, including ATP, crystalline substances, and pore-forming toxins.[3] A common downstream event triggered by these stimuli is potassium (K+) efflux from the cell.[4][5] This decrease in intracellular potassium is a critical trigger for the subsequent steps in inflammasome activation.

Following potassium efflux, the NIMA-related kinase 7 (NEK7) is recruited to the NLRP3 protein.[4][5] The interaction between NEK7 and NLRP3 is essential for the conformational changes in NLRP3 that lead to its oligomerization.[6] This oligomerized NLRP3 then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This assembly of the NLRP3 inflammasome leads to the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3] Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[7]

The Critical NEK7-NLRP3 Interaction

The interaction between NEK7 and NLRP3 is a central checkpoint in the activation of the NLRP3 inflammasome.[4][8] Studies have shown that in the absence of NEK7, NLRP3 inflammasome activation is abrogated in response to a wide range of stimuli.[4] The interaction occurs downstream of potassium efflux and is a prerequisite for the oligomerization of NLRP3 and the subsequent recruitment of ASC.[4][5] While NEK7 is a kinase, its catalytic activity is not required for its role in inflammasome activation. Instead, it acts as a scaffold, bringing NLRP3 molecules into proximity to facilitate their assembly into a functional inflammasome complex.

This compound: A Direct Inhibitor Targeting the NEK7-NLRP3 Interaction

This compound (also known as compound 27) is an orally active and direct inhibitor of the NLRP3 inflammasome.[4] A key feature of its mechanism of action is its ability to disrupt the crucial interaction between NEK7 and NLRP3.[4] By blocking this interaction, this compound prevents the assembly of the NLRP3 inflammasome, thereby inhibiting the activation of caspase-1 and the subsequent release of IL-1β.[4]

Quantitative Data for this compound and the NEK7-NLRP3 Interaction

The following tables summarize the key quantitative data related to this compound and the NEK7-NLRP3 interaction.

| Compound/Interaction | Parameter | Value | Cell Type/System | Reference |

| This compound | IC₅₀ (IL-1β release) | 1.23 µM | Not specified in snippet | [4] |

| NEK7-NLRP3 Interaction | Kd | 78.9 ± 38.5 nM | In vitro |

Table 1: Inhibitory Activity of this compound and Binding Affinity of the NEK7-NLRP3 Interaction.

| Parameter | Value | Conditions | Reference |

| Metabolic Stability (t½) | 138.63 min | Human liver microsomes | [4] |

| Cytotoxicity (IC₅₀) | > 100 µM | L02 cells | [4] |

Table 2: Pharmacokinetic and Safety Profile of this compound.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of Inhibition by this compound

Caption: this compound blocks the NEK7-NLRP3 interaction.

Experimental Workflow: Co-Immunoprecipitation

References

- 1. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation | Annual Reviews [annualreviews.org]

- 7. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NLRP3-IN-8 in Murine Colitis Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system that has been implicated in the pathogenesis of inflammatory bowel disease (IBD), including ulcerative colitis. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, driving intestinal inflammation. Consequently, targeted inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for colitis. This document provides detailed application notes and protocols for the in vivo use of NLRP3-IN-8, a potent and specific NLRP3 inhibitor, in mouse models of colitis. While direct studies of this compound in colitis models are not yet published, this guide extrapolates from data on similar NLRP3 inhibitors and established colitis protocols to provide a robust starting point for researchers.

Introduction to NLRP3 in Colitis

The role of the NLRP3 inflammasome in colitis is complex and appears to be context-dependent. Some studies suggest that NLRP3 activation is detrimental, contributing to the inflammatory cascade and tissue damage observed in colitis[1][2]. In these contexts, excessive activation of the NLRP3 inflammasome in immune cells within the gut mucosa leads to a surge in IL-1β and IL-18, perpetuating inflammation[3][4]. Conversely, other research indicates a protective role for the NLRP3 inflammasome, particularly in maintaining intestinal epithelial integrity and regulating the gut microbiota[1][5]. Deficiency in NLRP3 has been shown in some models to increase susceptibility to colitis[1][5]. This dual role underscores the importance of modulating, rather than completely ablating, NLRP3 activity. Small molecule inhibitors like this compound offer a means to investigate the therapeutic potential of targeted NLRP3 inhibition in colitis.

Signaling Pathway

Quantitative Data Summary

The following table summarizes suggested dosage and administration for this compound based on data from similar NLRP3 inhibitors used in mouse models of inflammation.

| Compound | Mouse Model | Dosage | Route of Administration | Vehicle | Reference |

| NLRP3-IN-24 | Peritonitis | 10-30 mg/kg | Intraperitoneal (i.p.) | DMSO, PEG300, Tween 80, Saline | [6] |

| MCC950 | Progeria | 20 mg/kg (daily) | Intraperitoneal (i.p.) | Not specified | [7] |

| Glyburide | Acute Pancreatitis | 500 mg/kg | Intraperitoneal (i.p.) | 2.5% DMSO / 97.5% 2-hydroxypropyl-β-cyclodextrin | [8] |

Note: These are starting points. The optimal dose of this compound for colitis models should be determined empirically through dose-response studies.

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used due to its simplicity and reproducibility, mimicking features of human ulcerative colitis.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

-

C57BL/6 mice (8-10 weeks old)

-

Sterile water

-

Animal balance

-

Gavage needles

-

Dissection tools

-

Formalin (10%)

-

PBS

Workflow:

Procedure:

-

Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Baseline Measurement: On Day 0, record the initial body weight of each mouse.

-

Colitis Induction: From Day 1 to Day 7, provide mice with drinking water containing 2.5-3% (w/v) DSS. The concentration may need to be optimized based on the DSS batch and mouse strain.

-

Inhibitor Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. A suggested starting dose is 20 mg/kg.

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily, starting from Day 1.

-

-

Monitoring:

-

Record body weight, stool consistency, and the presence of rectal bleeding daily.

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Endpoint Analysis:

-

On Day 8, euthanize the mice.

-

Carefully dissect the colon from the cecum to the anus and measure its length.

-

Fix a distal portion of the colon in 10% formalin for histological analysis (H&E staining).

-

Homogenize another portion of the colon to measure cytokine levels (e.g., IL-1β, IL-18) by ELISA or other immunoassays.

-

Protocol 2: Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model

This T-cell mediated model mimics features of Crohn's disease.

Materials:

-

This compound

-

Vehicle

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution

-

Ethanol (50%)

-

C57BL/6 or BALB/c mice (8-10 weeks old)

-

Catheter

-

Anesthesia

Procedure:

-

Fasting: Fast mice for 18-24 hours with free access to water.

-

Anesthesia: Anesthetize the mice (e.g., with isoflurane).

-

TNBS Instillation:

-

Gently insert a catheter approximately 4 cm into the colon.

-

Slowly instill 100-150 µL of TNBS solution (typically 2.5-5 mg TNBS in 50% ethanol) into the colon.

-

Hold the mouse in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.

-

-

Inhibitor Administration:

-

Administer this compound or vehicle control (e.g., 20 mg/kg, i.p.) 1-2 hours before TNBS instillation and daily thereafter.

-

-

Monitoring and Analysis:

-

Monitor mice for weight loss and signs of colitis for 3-5 days.

-

At the end of the experiment, euthanize the mice and perform colon length measurement, histological analysis, and cytokine profiling as described in the DSS protocol.

-

Concluding Remarks

The protocols outlined above provide a comprehensive framework for evaluating the in vivo efficacy of this compound in preclinical mouse models of colitis. Due to the absence of direct studies, researchers should perform initial dose-finding experiments to determine the optimal therapeutic window for this compound in their specific model system. Careful monitoring of disease activity and thorough endpoint analyses will be crucial for elucidating the therapeutic potential of targeting the NLRP3 inflammasome in inflammatory bowel disease.

References

- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NLRP3-IN-24_TargetMol [targetmol.com]

- 7. embopress.org [embopress.org]

- 8. Inhibition of the NLRP3 inflammasome reduces the severity of experimentally-induced acute pancreatitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nlrp3-IN-8 in Cell-Based Inflammasome Activation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Nlrp3-IN-8, a direct inhibitor of the NLRP3 inflammasome, in cell-based assays. The protocols outlined below are designed to assess the potency and mechanism of this compound in blocking NLRP3-mediated inflammatory responses.

Introduction to NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, often provided by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. Signal 2, triggered by a variety of stimuli including ATP, nigericin, or crystalline materials, induces the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

This compound: A Direct Inhibitor of NLRP3 Inflammasome

This compound is an orally active small molecule that directly binds to the NLRP3 protein. Its mechanism of action involves the inhibition of inflammasome assembly by blocking the crucial interactions between NLRP3 and NEK7, as well as NLRP3 and ASC. This targeted inhibition prevents the subsequent activation of caspase-1 and the release of inflammatory cytokines.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and provides a comparison with other well-characterized NLRP3 inhibitors.

| Compound | Target | Assay System | Activator(s) | IC50 | Reference |

| This compound | NLRP3 | IL-1β release | Not specified | 1.23 µM | [1] |

| MCC950 | NLRP3 | IL-1β release | Nigericin & MSU | 26 nM & 24 nM | [2] |

| MCC950 | NLRP3 | IL-1β release | Not specified | 8 nM | [2] |

| Compound 7 | NLRP3 | IL-1β release | Not specified | 35 nM | [2] |

| Compound 7 | NLRP3 | IL-18 release | Not specified | 33 nM | [2] |

Signaling Pathway and Experimental Workflow Diagrams

NLRP3 Inflammasome Canonical Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell-Based Assay

Caption: Workflow for evaluating this compound efficacy in a cell-based NLRP3 inflammasome assay.

Experimental Protocols

The following protocols are adapted from established methods for assessing NLRP3 inflammasome activation and can be used to evaluate the inhibitory activity of this compound.

Protocol 1: Inhibition of IL-1β Secretion in THP-1 Macrophages

This protocol details the measurement of IL-1β release from human THP-1 monocytes differentiated into macrophage-like cells.

Materials:

-

Human THP-1 monocytic cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Nigericin or ATP

-

This compound

-

Opti-MEM I Reduced Serum Medium

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in the presence of 50-100 ng/mL PMA for 48-72 hours.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.

-

-

NLRP3 Inflammasome Priming and Inhibition:

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS in Opti-MEM for 3-4 hours.

-

Prepare serial dilutions of this compound in Opti-MEM.

-

After priming, gently remove the LPS-containing medium and add the different concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) to the cells. Incubate for 1 hour.

-

-

NLRP3 Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding Nigericin (5-10 µM) or ATP (2.5-5 mM) to the wells.

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant for IL-1β measurement.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the IL-1β concentration against the log concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of IL-1β secretion.

-

Protocol 2: Assessment of Pyroptosis using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage during pyroptosis.

Materials:

-

Cells and reagents from Protocol 1

-

LDH Cytotoxicity Assay Kit

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Sample Collection:

-

After the activation step, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant to a new 96-well plate for the LDH assay.

-

-

LDH Measurement:

-

Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each treatment condition using the formula provided in the assay kit manual.

-

Plot the percentage of cytotoxicity against the concentration of this compound to assess its effect on pyroptosis.

-

Protocol 3: Western Blot Analysis of Caspase-1 Cleavage

This protocol is used to visualize the inhibition of caspase-1 activation by detecting the cleaved p20 subunit.

Materials:

-

Cells and reagents from Protocol 1

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-caspase-1 (p20), anti-NLRP3, anti-ASC, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Perform the cell treatment as described in Protocol 1, but in larger format plates (e.g., 12- or 24-well plates) to obtain sufficient protein.

-

Protein Extraction:

-

After treatment, collect the supernatant and lyse the adherent cells directly in the wells with ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against the p20 subunit of caspase-1, NLRP3, ASC, and a loading control like β-actin.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Analyze the band intensities to determine the effect of this compound on the cleavage of pro-caspase-1 to its active p20 subunit. A decrease in the p20 band intensity indicates inhibition of caspase-1 activation.

-

By following these detailed protocols and utilizing the provided diagrams and data, researchers can effectively investigate the role of this compound as a potent and specific inhibitor of the NLRP3 inflammasome in a cell-based setting.

References

Application Notes and Protocols for Utilizing NLRP3-IN-8 in Primary Human Monocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NLRP3-IN-8, a potent and specific inhibitor of the NLRP3 inflammasome, in primary human monocytes. This document outlines the necessary protocols for cell isolation, inflammasome activation, and inhibitor treatment, along with data presentation and visualization of the relevant biological pathways and experimental workflows.

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system, playing a crucial role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[1] this compound is a direct-binding inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effect by blocking the interaction between NLRP3 and NEK7, as well as the interaction between NLRP3 and ASC, which ultimately prevents ASC oligomerization and the formation of a functional inflammasome complex.[3]

This document provides detailed protocols for the use of this compound to study NLRP3-mediated inflammatory responses in primary human monocytes, a key cell type involved in innate immunity.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocols described below.

| Parameter | Value | Reference |

| This compound | ||

| IC50 (IL-1β inhibition) | 1.23 µM | [3] |

| Effective Concentration Range | 0.5 - 10 µM | [3] |

| Stock Solution | 10 mM in DMSO | Standard Practice |

| Pre-incubation Time | 30 - 60 minutes | Inferred from similar inhibitors |

| Inflammasome Priming (Signal 1) | ||

| Lipopolysaccharide (LPS) | 1 µg/mL | [4][5] |

| LPS Incubation Time | 3 - 4 hours | [4][5] |

| Inflammasome Activation (Signal 2) | ||

| ATP | 5 mM | [6] |

| ATP Incubation Time | 30 minutes | [6] |

| Nigericin | 10 µM | [4][5] |

| Nigericin Incubation Time | 45 minutes | [4][5] |

| Primary Human Monocytes | ||

| Seeding Density | 1 x 10^6 cells/mL | Standard Practice |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for assessing the inhibitory activity of this compound.

Caption: NLRP3 inflammasome signaling and inhibition.

Caption: Experimental workflow for this compound.

Experimental Protocols

Protocol 1: Isolation of Primary Human Monocytes from PBMCs

This protocol describes the isolation of untouched human monocytes from peripheral blood mononuclear cells (PBMCs) using a negative selection immunomagnetic separation method.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human Monocyte Isolation Kit (Negative Selection)

-

50 mL conical tubes

-

Centrifuge

-

Magnet for cell separation

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs into a new 50 mL tube.

-

Wash the PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the PBMC pellet in the appropriate buffer provided with the monocyte isolation kit.

-

Follow the manufacturer's instructions for the negative selection of monocytes using the provided antibody cocktail and magnetic particles.

-

Collect the untouched monocytes, which are in the supernatant after placing the tube on the magnet.

-

Count the isolated monocytes and assess purity using flow cytometry (staining for CD14). Purity should be >90%.

-

Resuspend the purified monocytes in complete RPMI 1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound

This protocol details the steps for priming and activating the NLRP3 inflammasome in primary human monocytes and assessing the inhibitory effect of this compound.

Materials:

-

Isolated primary human monocytes (from Protocol 1)

-

Complete RPMI 1640 medium

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

ATP solution

-

Nigericin sodium salt

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

-

Reagents and equipment for Western blotting

Procedure:

1. Cell Seeding:

- Seed the isolated primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

- Allow the cells to adhere for at least 2 hours in a 37°C, 5% CO2 incubator.

2. Preparation of this compound:

- Prepare a 10 mM stock solution of this compound in sterile DMSO.

- Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). The final DMSO concentration should not exceed 0.1%.

3. Priming (Signal 1):

- Prime the monocytes by adding LPS to a final concentration of 1 µg/mL.

- Incubate for 3-4 hours at 37°C, 5% CO2.

4. Inhibition with this compound:

- After the priming step, add the diluted this compound or vehicle control (DMSO) to the respective wells.

- Pre-incubate for 30-60 minutes at 37°C, 5% CO2.

5. Activation (Signal 2):

- Activate the NLRP3 inflammasome by adding one of the following stimuli:

- ATP: Add ATP to a final concentration of 5 mM and incubate for 30 minutes.

- Nigericin: Add nigericin to a final concentration of 10 µM and incubate for 45 minutes.

6. Sample Collection:

- After the activation step, centrifuge the plate at 300 x g for 5 minutes.

- Carefully collect the cell culture supernatants for downstream analysis (ELISA and LDH assay).

- For Western blotting, lyse the remaining cells in the wells with an appropriate lysis buffer.

Protocol 3: Downstream Analysis

1. IL-1β ELISA:

- Quantify the concentration of mature IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

2. LDH Cytotoxicity Assay (Pyroptosis):

- Measure the activity of lactate dehydrogenase (LDH) released into the supernatants as an indicator of pyroptotic cell death.

- Use an LDH cytotoxicity assay kit and follow the manufacturer's protocol.

3. Western Blot for Caspase-1 Cleavage:

- Prepare cell lysates and perform SDS-PAGE.

- Transfer the proteins to a PVDF membrane and probe with antibodies specific for the cleaved form of caspase-1 (p20 subunit).

- Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Concluding Remarks

These protocols provide a robust framework for investigating the inhibitory effects of this compound on NLRP3 inflammasome activation in primary human monocytes. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the role of the NLRP3 inflammasome in health and disease and aiding in the development of novel anti-inflammatory therapeutics. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific experimental setups.

References

- 1. Signal-induced NLRP3 phase separation initiates inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of human monocyte and macrophage polarization on NLR expression and NLRP3 inflammasome activation | PLOS One [journals.plos.org]

Application Notes and Protocols: Nlrp3-IN-8 Administration in Animal Models of Inflammation

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of Nlrp3-IN-8, a potent and orally active inhibitor of the NLRP3 inflammasome, in preclinical animal models of inflammation. Detailed protocols for its administration and the evaluation of its efficacy are included.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that, when activated by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory diseases, including inflammatory bowel disease, neurodegenerative disorders, and metabolic syndromes.[4][5][6] This makes the NLRP3 inflammasome a prime therapeutic target.

This compound is a direct, orally bioavailable inhibitor of the NLRP3 inflammasome. It functions by specifically blocking the assembly of the inflammasome complex, thereby preventing downstream inflammatory signaling.[7] These notes detail its mechanism of action and provide protocols for its application in relevant animal models.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process:

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[8][9] This leads to the activation of the transcription factor NF-κB, resulting in the increased synthesis of NLRP3 protein and the inactive cytokine precursor, pro-IL-1β.[5][10]

-

Signal 2 (Activation): A second, diverse stimulus such as extracellular ATP, crystalline substances, or pore-forming toxins triggers a common cellular event like potassium (K+) efflux.[1][4] This leads to the recruitment of the NIMA-related kinase 7 (NEK7) to NLRP3, followed by the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the activation of pro-caspase-1 into its active form, caspase-1.[1][7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis.[3][8]

This compound exerts its inhibitory effect by directly binding to NLRP3 and blocking critical protein-protein interactions required for inflammasome assembly, specifically the interaction between NLRP3 and NEK7, and between NLRP3 and ASC.[7]

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: Inhibition site of this compound on inflammasome assembly.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Notes | Reference |

|---|---|---|---|---|

| IC₅₀ (IL-1β Secretion) | 1.23 µM | BMDMs | Inhibits IL-1β secretion and caspase-1 cleavage in a dose-dependent manner. | [7] |

| Metabolic Stability | t₁/₂ = 138.63 min | Human Liver Microsomes | Indicates good metabolic stability. | [7] |

| Cytotoxicity (IC₅₀) | > 100 µM | L02 Cells | Shows low toxicity. |[7] |

Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Model

| Parameter | Details |

|---|---|

| Animal Model | Dextran Sulfate Sodium (DSS)-induced acute colitis in C57BL/6 male mice.[7] |

| Compound | This compound dissolved in 0.5% sodium carboxymethyl cellulose aqueous solution.[7] |

| Dosage | 10 mg/kg and 20 mg/kg.[7] |

| Route of Administration | Intragastric gavage, once daily for 7 days.[7] |

| Key Findings | Dose-dependent reduction in weight loss and Disease Activity Index (DAI).[7]Reduced colon shortening and pathological scores.[7]Decreased tissue expression of TNF-α, IL-6, and IL-1β.[7] |

Experimental Protocols

The following are detailed protocols for the administration of this compound in common animal models of inflammation. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Evaluation of this compound in a DSS-Induced Colitis Mouse Model

This protocol describes the induction of acute colitis using DSS in drinking water and subsequent treatment with this compound to assess its therapeutic potential.

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) sodium carboxymethyl cellulose (CMC) in sterile water

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

C57BL/6 mice (8-10 weeks old)

-

Standard gavage needles

-

Sterile water and PBS

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL) in 0.5% CMC solution. Prepare a vehicle-only solution (0.5% CMC with a matching concentration of the initial solvent). Sonicate suspensions to ensure homogeneity.

-

Induction of Colitis:

-

Provide mice with drinking water containing 2.5-3% (w/v) DSS ad libitum for 5-7 days. Replace the DSS solution every 2 days.

-

A control group receives normal drinking water.

-

-

Treatment Groups (n=8-10 mice/group):

-

Group 1: Healthy Control (Normal water + Vehicle gavage)

-

Group 2: DSS Control (DSS water + Vehicle gavage)

-

Group 3: DSS + this compound (DSS water + 10 mg/kg this compound gavage)

-

Group 4: DSS + this compound (DSS water + 20 mg/kg this compound gavage)

-

-

Administration: Beginning on day 1 of DSS administration, administer the assigned treatment via oral gavage once daily for 7 consecutive days.[7]

-

Monitoring and Scoring:

-

Record body weight, stool consistency, and presence of blood in feces daily.

-

Calculate the Disease Activity Index (DAI) based on a standardized scoring system (combining weight loss, stool consistency, and bleeding).

-

-

Endpoint Analysis (Day 7-8):

-

Euthanize mice and collect blood for serum cytokine analysis (e.g., IL-1β, IL-6).

-

Harvest the entire colon and measure its length from the cecum to the anus.

-

Collect colon tissue for:

-

Histopathological analysis (H&E staining).

-

Cytokine measurement (ELISA or qPCR on tissue homogenates).

-

Western blot analysis (e.g., for cleaved caspase-1).

-

-

Caption: Experimental workflow for the DSS-induced colitis model.

Protocol 2: General Protocol for this compound in an LPS/ATP-Induced Peritonitis Model

This protocol provides a framework for inducing acute, NLRP3-dependent inflammation in the peritoneal cavity to rapidly screen inhibitor efficacy.[11]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC)

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine 5'-triphosphate (ATP) disodium salt hydrate

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (8-10 weeks old)

Procedure:

-

Acclimatization & Grouping: Acclimate mice for one week and divide into treatment groups (Vehicle, this compound low dose, this compound high dose).

-

Inhibitor Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) 1 hour before LPS priming.

-

Priming (Signal 1): Inject mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 20-25 mg/kg).[12]

-

Activation (Signal 2): After a priming period of 3-4 hours, inject mice i.p. with ATP (e.g., 10-20 mM in saline).

-

Sample Collection:

-

After 30-60 minutes post-ATP challenge, euthanize the mice.

-

Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and withdrawing the fluid.

-

Collect blood via cardiac puncture for serum preparation.

-

-

Analysis:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Use the cell-free supernatant (lavage fluid) and serum to measure levels of mature IL-1β and IL-18 via ELISA.

-

Analyze the cell pellet for inflammatory cell recruitment (e.g., neutrophils) via flow cytometry or microscopy.

-

Cell lysates can be used for Western blotting to detect cleaved caspase-1 (p20 subunit).

-

Caption: Experimental workflow for the LPS/ATP-induced peritonitis model.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring IL-1β Secretion following Nlrp3-IN-8 Treatment using ELISA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Interleukin-1β (IL-1β) in cell culture supernatants following treatment with Nlrp3-IN-8, a potential inhibitor of the NLRP3 inflammasome. This protocol is intended for researchers in immunology, inflammation, and drug discovery who are investigating the efficacy of NLRP3 inhibitors.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, the NLRP3 inflammasome triggers the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2][3][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[3][6] this compound is a hypothetical inhibitor designed to target the NLRP3 inflammasome pathway, thereby reducing the secretion of IL-1β.

This document outlines a robust enzyme-linked immunosorbent assay (ELISA) protocol to quantitatively measure the concentration of IL-1β in cell culture supernatants. This allows for the assessment of the inhibitory potential of compounds like this compound on the NLRP3 inflammasome signaling pathway.

Signaling Pathway Overview

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway.[2] The "activation" step is triggered by a second signal, such as ATP or nigericin, which leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage and secretion of mature IL-1β.[3][7][8] this compound is expected to interfere with this pathway, leading to a reduction in IL-1β release.

Caption: NLRP3 inflammasome pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the major steps of the experimental procedure, from cell culture and treatment to data analysis.

Caption: Experimental workflow for IL-1β measurement.

Detailed Experimental Protocol

This protocol is based on a standard sandwich ELISA procedure.[9][10][11] Specific details may vary depending on the commercial ELISA kit used. Always refer to the manufacturer's instructions.

Materials and Reagents

-

Human IL-1β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)[11][12]

-

This compound (or other NLRP3 inhibitor)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

-

Phosphate Buffered Saline (PBS)

-

Deionized or distilled water

-

Microplate reader capable of measuring absorbance at 450 nm[9][13]

-

Calibrated pipettes and sterile tips

-

Incubator (37°C, 5% CO2)

-

Automated plate washer or multichannel pipette

Cell Culture and Treatment

-

Cell Seeding: Seed human monocytic THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 supplemented with 10% FBS.

-

Differentiation (if using THP-1 cells): Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. After differentiation, wash the cells with PBS and replace the medium with fresh, serum-free medium.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

NLRP3 Activation: Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells and incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for IL-1β measurement. Samples can be stored at -80°C if not used immediately.[10]

ELISA Procedure

-

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, according to the ELISA kit manufacturer's instructions.[9][10] Allow all reagents to reach room temperature before use.

-

Standard Curve: Prepare a serial dilution of the IL-1β standard to create a standard curve.[10]

-

Sample and Standard Incubation: Add 100 µL of each standard and sample (cell culture supernatant) to the appropriate wells of the pre-coated 96-well plate.[9] Incubate for 90 minutes at 37°C or as recommended by the kit protocol.[9]

-

Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[9][13]

-

Detection Antibody: Add 100 µL of the biotin-labeled detection antibody to each well and incubate for 60 minutes at 37°C.[9]

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[9]

-

Washing: Repeat the washing step.

-

Substrate Development: Add 90 µL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-20 minutes.[9][13] A blue color will develop.

-

Stop Reaction: Add 50 µL of stop solution to each well.[13] The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[9][10]

Data Presentation and Analysis

The quantitative data obtained from the ELISA should be organized for clear interpretation.

Table 1: Raw Absorbance Data and Standard Curve

| IL-1β Standard (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |

| 0 | |||

| 7.8 | |||

| 15.6 | |||

| 31.25 | |||

| 62.5 | |||

| 125 | |||

| 250 | |||

| 500 |

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Perform a linear or four-parameter logistic curve fit.

Table 2: IL-1β Concentration in Experimental Samples

| Treatment Group | This compound Conc. (µM) | Mean Absorbance (450 nm) | Calculated IL-1β Conc. (pg/mL) | % Inhibition |

| Unstimulated Control | 0 | |||

| LPS + ATP (Vehicle) | 0 | |||

| LPS + ATP + this compound | 0.1 | |||

| LPS + ATP + this compound | 1 | |||

| LPS + ATP + this compound | 10 |

Calculate the concentration of IL-1β in each sample by interpolating from the standard curve. The percent inhibition can be calculated using the following formula:

% Inhibition = [1 - (IL-1β in treated sample / IL-1β in vehicle control)] x 100

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on IL-1β secretion. By following this detailed methodology, researchers can obtain reliable and reproducible data to advance the understanding and development of novel NLRP3 inflammasome inhibitors. Careful adherence to the protocol and the manufacturer's instructions for the specific ELISA kit are essential for accurate results.

References

- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. mpbio.com [mpbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. stemcell.com [stemcell.com]

- 13. shop-neotest.ru [shop-neotest.ru]

Application Notes and Protocols for Nlrp3-IN-8 in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases. Nlrp3-IN-8, also known as compound 27, is a potent and orally active direct inhibitor of the NLRP3 inflammasome.[4] It exerts its inhibitory effect by blocking the interaction between NLRP3 and NEK7, as well as NLRP3 and ASC, which are crucial steps in inflammasome assembly and activation.[4] These application notes provide detailed protocols for the use of this compound in human Peripheral Blood Mononuclear Cells (PBMCs) to study its effects on NLRP3 inflammasome activation and downstream inflammatory responses.

Data Presentation

The following table summarizes the known quantitative data for this compound. While specific data in PBMCs is limited in publicly available literature, the provided information from other cellular models can guide dose-response studies in PBMCs.

| Parameter | Value | Cell Type/Model | Reference |

| IC50 for IL-1β inhibition | 1.23 µM | Not Specified | [4] |

| Effective inhibitory concentration | 0.5 - 2 µM | Not Specified | [4] |

| Toxicity (against L02 cells) | IC50 > 100 µM | L02 (human liver cell line) | [4] |

| Metabolic Stability (human liver microsomes) | t1/2 = 138.63 min | In vitro | [4] |

Signaling Pathways and Experimental Workflow